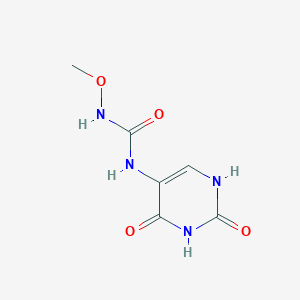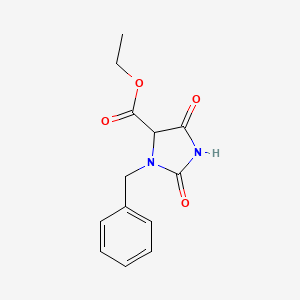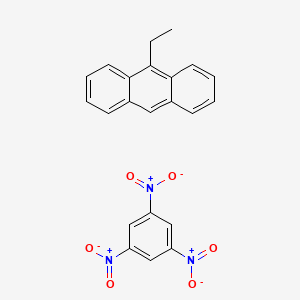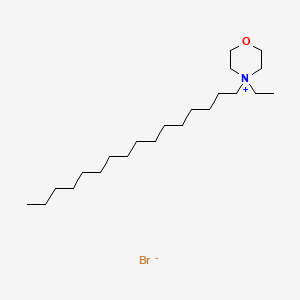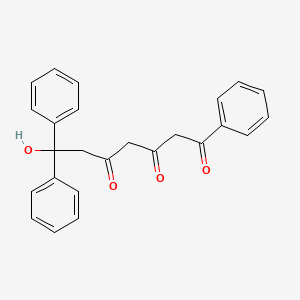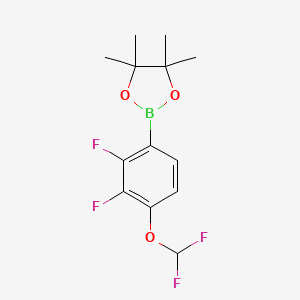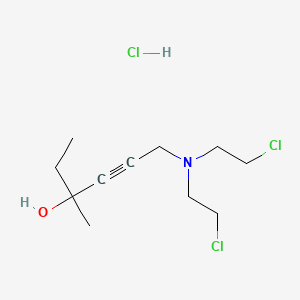
4-Hexyn-3-ol, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexyn-3-ol, hydrochloride is an organic compound with the molecular formula C6H10O. It is a derivative of 4-Hexyn-3-ol, which is an alkyne alcohol. This compound is known for its unique structure, which includes both an alkyne (a carbon-carbon triple bond) and an alcohol (a hydroxyl group). The hydrochloride form is typically used to enhance the compound’s solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hexyn-3-ol can be synthesized through various methods. One common method involves the reaction of propyne with propionaldehyde in the presence of a base. The reaction conditions typically include a temperature range of 0-5°C and a solvent such as tetrahydrofuran (THF). The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, 4-Hexyn-3-ol is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Hexyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.
Substitution: Thionyl chloride (SOCl2) is commonly used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 4-Hexyn-3-one or 4-Hexyn-3-al.
Reduction: 4-Hexen-3-ol or 4-Hexan-3-ol.
Substitution: 4-Hexyn-3-chloride.
Aplicaciones Científicas De Investigación
4-Hexyn-3-ol, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances
Mecanismo De Acción
The mechanism of action of 4-Hexyn-3-ol, hydrochloride involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways. specific molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
4-Hexyn-3-ol, hydrochloride can be compared with other similar compounds such as:
1-Pentyn-3-ol: Similar structure but with a shorter carbon chain.
4-Hydroxy-2-hexin: Similar structure but with a different position of the hydroxyl group.
Ethyl 1-propynyl carbinol: Similar structure but with an ethyl group instead of a propyl group.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific combination of an alkyne and an alcohol group, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
19176-72-8 |
|---|---|
Fórmula molecular |
C11H20Cl3NO |
Peso molecular |
288.6 g/mol |
Nombre IUPAC |
6-[bis(2-chloroethyl)amino]-3-methylhex-4-yn-3-ol;hydrochloride |
InChI |
InChI=1S/C11H19Cl2NO.ClH/c1-3-11(2,15)5-4-8-14(9-6-12)10-7-13;/h15H,3,6-10H2,1-2H3;1H |
Clave InChI |
FTVLDRKJOYFGEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C#CCN(CCCl)CCCl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


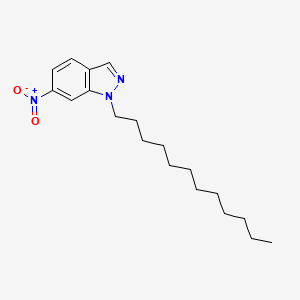
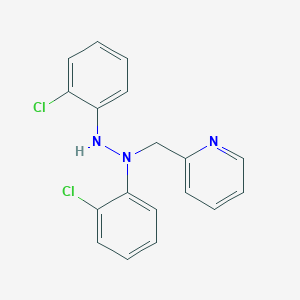
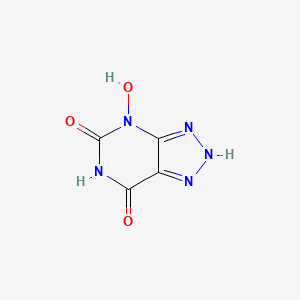
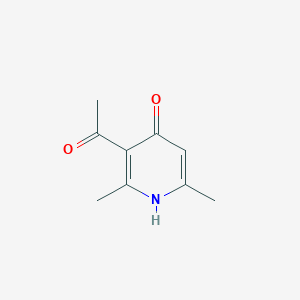
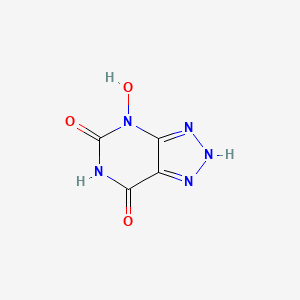
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)
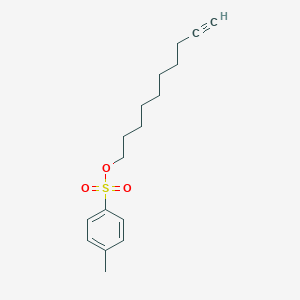
![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)
